molecular formula C15H17NO4 B2894355 N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide CAS No. 146500-16-5

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B2894355
CAS No.: 146500-16-5
M. Wt: 275.304
InChI Key: SLEFGLHZXCZLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked via an ethyl chain to a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-18-12-6-5-11(10-14(12)19-2)7-8-16-15(17)13-4-3-9-20-13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEFGLHZXCZLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330858
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

146500-16-5
Record name N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3,4-Dimethoxyphenethylamine derivatives.

    Substitution: Various substituted 3,4-dimethoxyphenyl derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Functional Groups Documented Role/Application
N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide Furan-2-carboxamide + 3,4-dimethoxyphenethyl Amide, dimethoxy, furan Hypothetical: Neuroprotection, enzyme inhibition
Verapamil Related Compound F [(3,4-dimethoxyphenyl)methanol] Benzyl alcohol + 3,4-dimethoxy Hydroxyl, dimethoxy Impurity in Verapamil synthesis
Formoterol Related Compound E Hydroxyphenyl + aminoethyl Hydroxyl, amine, methoxy Beta-agonist impurity in Formoterol
Formoterol Related Compound G [(2RS)-1-(4-methoxyphenyl)propan-2-amine] Phenylpropan-2-amine Amine, methoxy Synthetic intermediate/impurity
Key Observations:

Functional Group Diversity :

  • The target compound uniquely combines a furan-2-carboxamide with a 3,4-dimethoxyphenethyl chain, distinguishing it from Verapamil’s Related Compound F, which lacks the amide and furan moieties .
  • Compared to Formoterol-related compounds (E, G), the absence of hydroxyl and β-agonist amine chains in the target compound suggests divergent pharmacological pathways, possibly favoring enzyme inhibition over receptor agonism .

The dimethoxy groups increase lipophilicity relative to Formoterol’s hydroxyl-rich analogs, which may influence blood-brain barrier permeability or membrane receptor binding .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C14H17NO4C_{14}H_{17}NO_4. Its structure features a furan ring connected to a carboxamide group and a 3,4-dimethoxyphenyl ethyl moiety. This unique combination of functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes and receptors involved in crucial metabolic pathways. The compound's mechanism of action is still under investigation, but preliminary studies suggest it could inhibit specific enzymes or alter signal transduction processes related to disease states .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentration (MBC) are critical metrics used to evaluate its antimicrobial potential.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Candida albicans48

These results indicate that the compound has varying degrees of effectiveness against different microorganisms, suggesting potential applications in treating infections .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies have reported its ability to inhibit the growth of several cancer cell lines. The compound's structural similarity to known anticancer agents may contribute to its efficacy.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (nM)
HeLa50
MCF-775
A54930

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent against various cancers .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of furan carboxamides, including this compound. The results highlighted its promising activity against resistant strains of bacteria .
  • Anticancer Research : Another case study focused on the compound's effects on cancer cell proliferation. It was found that treatment with this compound resulted in significant apoptosis in cancer cells, indicating its potential as an anticancer drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.